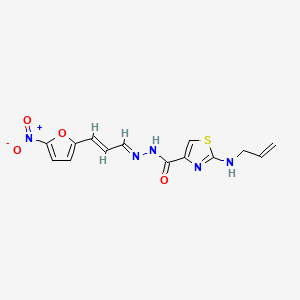

Nifuralide

Description

Nifuralide (International Nonproprietary Name, INN) is a nitrofuran-class antimicrobial agent with the molecular formula C₁₄H₁₃N₅O₄S and a molecular weight of 371.37 g/mol. Its chemical structure includes a 5-nitro-2-furanyl group, a triazine ring, and a sulfur-containing side chain, as represented by the SMILES notation: S1C(NCC=C)NC(C1)C(=O)N/ . Regulated under the U.S. FDA Unique Ingredient Identifier (UNII) 98SRO07Q7S, it is classified as both an anti-infective and antifungal agent. This compound is included in the World Health Organization's INN list (Volume 30, 1976) and is scheduled under HS code 29341000 for international trade .

Nitrofurans like this compound derive their activity from the nitro group at the 5-position of the furan ring, which undergoes enzymatic reduction to generate reactive intermediates that disrupt microbial DNA and protein synthesis . Unlike many antibiotics, nitrofurans exhibit broad-spectrum activity at low concentrations and show minimal propensity for inducing microbial resistance .

Properties

CAS No. |

54657-96-4 |

|---|---|

Molecular Formula |

C14H13N5O4S |

Molecular Weight |

347.35 g/mol |

IUPAC Name |

N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-(prop-2-enylamino)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C14H13N5O4S/c1-2-7-15-14-17-11(9-24-14)13(20)18-16-8-3-4-10-5-6-12(23-10)19(21)22/h2-6,8-9H,1,7H2,(H,15,17)(H,18,20)/b4-3+,16-8+ |

InChI Key |

RRYRUSPVJFWMBE-GPHVAQKSSA-N |

SMILES |

C=CCNC1=NC(=CS1)C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-] |

Isomeric SMILES |

C=CCNC1=NC(=CS1)C(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

C=CCNC1=NC(=CS1)C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Nifuralide is a nitrofuran derivative that has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is classified under nitro compounds, which are known for their broad-spectrum antibacterial and antifungal properties. The nitro group in such compounds is crucial for their biological activity, as it undergoes enzymatic reduction in biological systems, leading to various reactive intermediates that can exert therapeutic effects or toxicity depending on the context.

The biological activity of this compound primarily stems from its ability to disrupt bacterial cellular processes. The mechanisms include:

- Enzymatic Reduction : The nitro group is reduced to form reactive species that can interact with bacterial macromolecules.

- Inhibition of Nucleic Acid Synthesis : By interfering with DNA replication and transcription, this compound can inhibit the growth of bacteria.

- Formation of Reactive Oxygen Species (ROS) : The reduction process can lead to the generation of ROS, which further contributes to bacterial cell death.

Biological Activities

This compound exhibits several biological activities, as summarized in the following table:

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against both Gram-positive and Gram-negative bacteria. |

| Antifungal | Demonstrates antifungal properties against various fungal strains. |

| Antiprotozoal | Shows activity against protozoan infections. |

| Antioxidant | Exhibits antioxidant properties that may protect host cells from oxidative damage. |

Case Studies and Research Findings

Numerous studies have investigated the efficacy and safety of this compound. Below are key findings from selected research:

- Antimicrobial Efficacy :

- Safety Profile :

- Mechanistic Insights :

Comparative Analysis

To better understand this compound's position among other nitrofuran derivatives, a comparative analysis is presented below:

| Compound | Antibacterial Activity | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Inhibition of nucleic acid synthesis |

| Nitrofurantoin | Very High | Low | Disruption of bacterial cell wall |

| Furazolidone | Moderate | Moderate | Reactive oxygen species generation |

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares Nifuralide with three structurally related nitrofurans: Nitrofurantoin , Nifuradene , and Furaltadone .

Key Observations :

- This compound uniquely incorporates a sulfur atom in its thiazolidinone ring, distinguishing it from other nitrofurans. This modification may enhance its antifungal activity .

- Nitrofurantoin lacks sulfur but features a hydantoin ring, optimizing it for urinary tract infections due to renal excretion .

- Nifuradene and Furaltadone share the nitro-furanyl core but differ in secondary rings (imidazolidinone vs. oxazolidinone), affecting solubility and tissue penetration .

Antimicrobial Spectrum and Efficacy

Key Findings :

- This compound exhibits the broadest spectrum , including antifungal action against Candida spp., a feature absent in Nitrofurantoin and Nifuradene .

- Nitrofurantoin is restricted to urinary pathogens due to pharmacokinetics, while Furaltadone is primarily used in veterinary medicine .

- All compounds are ineffective against Pseudomonas aeruginosa and Proteus mirabilis due to these organisms' nitroreductase deficiencies .

Pharmacokinetic and Regulatory Profiles

Regulatory Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.